5-Bromo-1-(methanesulfonyl)-1H-indole
CAS No.: 88131-63-9
Cat. No.: VC15907102
Molecular Formula: C9H8BrNO2S
Molecular Weight: 274.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 88131-63-9 |
---|---|
Molecular Formula | C9H8BrNO2S |
Molecular Weight | 274.14 g/mol |
IUPAC Name | 5-bromo-1-methylsulfonylindole |
Standard InChI | InChI=1S/C9H8BrNO2S/c1-14(12,13)11-5-4-7-6-8(10)2-3-9(7)11/h2-6H,1H3 |
Standard InChI Key | ANGFROUEJUNMMP-UHFFFAOYSA-N |
Canonical SMILES | CS(=O)(=O)N1C=CC2=C1C=CC(=C2)Br |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The core structure of 5-bromo-1-(methanesulfonyl)-1H-indole consists of an indole ring system—a bicyclic framework with a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The methanesulfonyl group () is attached to the nitrogen atom at the 1-position, while the bromine substituent occupies the 5-position of the benzene ring. This arrangement creates a sterically and electronically unique molecule, as the electron-withdrawing sulfonyl group and bromine atom influence reactivity and intermolecular interactions .
Key Physicochemical Parameters
Table 1 summarizes critical physicochemical properties derived from experimental and computational studies:
Property | Value | Source |
---|---|---|
Molecular formula | ||
Molar mass (g/mol) | 274.13 | |
Density (g/cm³) | (predicted) | |
Boiling point (°C) | (predicted) | |
Melting point (°C) | Not reported | — |
Solubility | Likely polar aprotic solvents |
The absence of experimental melting point data underscores the need for further characterization. The compound’s solubility is inferred from analogs such as 5-bromo-1-methyl-1H-indole, which exhibits limited aqueous solubility but dissolves in dimethyl sulfoxide (DMSO) and dichloromethane .
Synthesis and Manufacturing
Bromination of Indole Precursors
A critical step in synthesizing 5-bromo-1-(methanesulfonyl)-1H-indole involves the regioselective bromination of the indole ring. A method described for 5-bromoindole production involves dissolving indole in an alcoholic solvent (e.g., ethanol) and treating it with aqueous sodium hydrogensulfite, followed by bromine addition at . After quenching excess bromine with sodium bisulfite, the mixture is refluxed with sodium hydroxide to yield 5-bromoindole . This intermediate can subsequently undergo sulfonation to introduce the methanesulfonyl group.
Sulfonation Strategies
Reactivity and Functionalization
Nucleophilic Displacement
The methanesulfonyl group is a good leaving group, enabling nucleophilic displacement reactions. For example, treatment with amines or alkoxides could replace the sulfonyl moiety, providing access to 1-substituted indole derivatives. This reactivity is analogous to that observed in 1-(benzenesulfonyl)-5-bromoindole analogs .
Biological Activity and Applications
Antimicrobial Properties
Industrial and Research Applications
Pharmaceutical Intermediate
The compound serves as a precursor in synthesizing kinase inhibitors and protease inhibitors, where the sulfonyl group acts as a hydrogen bond acceptor. Its bromine atom also facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl or heteroaryl groups .
Material Science
Indole derivatives are investigated for optoelectronic applications due to their conjugated π-systems. The electron-deficient nature of 5-bromo-1-(methanesulfonyl)-1H-indole could make it suitable as a building block for organic semiconductors or light-emitting diodes (LEDs).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume